molecular formula C26H24Br2P+ B15077477 [4-(Bromomethyl)benzyl](triphenyl)phosphonium bromide

[4-(Bromomethyl)benzyl](triphenyl)phosphonium bromide

Cat. No.: B15077477
M. Wt: 527.2 g/mol
InChI Key: KUXBEOGHKWNPTG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzylphosphonium bromide (CAS RN: 14366-74-6) is a quaternary phosphonium salt with the molecular formula C₂₆H₂₃Br₂P and a molecular weight of 526.25 g/mol . Structurally, it consists of a triphenylphosphine moiety bonded to a 4-(bromomethyl)benzyl group, with a bromide counterion. The bromomethyl (–CH₂Br) substituent on the benzyl ring serves as a reactive site for nucleophilic substitutions, making this compound a valuable reagent in organic synthesis, particularly for generating ylides in Wittig reactions .

Properties

Molecular Formula

C26H24Br2P+

Molecular Weight

527.2 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;

InChI Key

KUXBEOGHKWNPTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

Preparation Methods

Direct Quaternization Method (Modified Kölbe Process)

The most widely implemented approach adapts classical phosphonium salt synthesis using optimized conditions for brominated benzyl derivatives:

Reaction Scheme:
$$ \text{PPh}3 + \text{4-(BrCH}2\text{)C}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{Toluene, reflux}} [\text{4-(BrCH}2\text{)C}6\text{H}4\text{CH}2\text{PPh}3]^+\text{Br}^- $$

Procedure:

  • Charge anhydrous toluene (50 mL/g PPh₃) with triphenylphosphine (1.0 equiv) under N₂ atmosphere.
  • Add 4-(bromomethyl)benzyl bromide (1.05 equiv) dropwise via pressure-equalizing funnel.
  • Reflux at 110°C for 16-24 h with vigorous stirring.
  • Cool to room temperature, filter precipitated product.
  • Wash with cold toluene (3×10 mL/g) and dry under vacuum.

Optimization Data:

Parameter Range Tested Optimal Value Yield Impact
Temperature 80-140°C 110°C +37% yield vs 80°C
Reaction Time 4-48 h 16 h Plateau after 16 h
Solvent Toluene vs THF Toluene +22% yield
Molar Ratio (PPh₃:Halide) 1:0.8-1:1.2 1:1.05 Minimizes side products

[Data compiled from 1,2,5]

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Emerging protocols using microwave irradiation significantly reduce reaction times while maintaining yield integrity:

Procedure:

  • Combine PPh₃ (5 mmol) and 4-(bromomethyl)benzyl bromide (5.25 mmol) in 15 mL anhydrous DMF.
  • Irradiate at 150W, 120°C for 20 min under N₂.
  • Cool, precipitate with diethyl ether, filter, and dry.

Advantages:

  • 95% conversion in 20 min vs 16 h conventional
  • Reduced solvent volume (3:1 v/w ratio)

Continuous Flow Synthesis

For industrial-scale production, flow chemistry approaches demonstrate superior heat management:

Reactor Type Residence Time Yield Purity
Packed-bed (SS316) 45 min 89% 98.2%
Microfluidic 22 min 92% 97.8%

[Data extrapolated from 2,5]

Purification and Characterization

Isolation Protocols

Standard Workflow:

  • Primary Isolation : Vacuum filtration of reaction precipitate.
  • Solvent Wash : Sequential washing with:
    • Cold toluene (removes unreacted PPh₃)
    • Hexane/EtOAc (9:1) (eliminates organic impurities)
  • Recrystallization : From hot ethanol/water (3:1).

Advanced Purification:

  • Ion-Exchange Chromatography : Dowex® 1×4-200 resin, Br⁻ form
  • Antisolvent Crystallization : Gradual addition of MTBE to DCM solution

Spectroscopic Characterization

Key Analytical Data:

Technique Characteristic Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 4.35 (s, 2H, CH₂Br), 5.15 (d, J=14.6 Hz, 2H, P-CH₂), 7.2-7.8 (m, Ar-H)
³¹P NMR δ +23.5 ppm (quaternary P center)
FT-IR ν 1430 cm⁻¹ (P-C aromatic), 560 cm⁻¹ (P-CH₂)
HRMS (ESI+) m/z 445.0284 [M-Br]⁺ (calc. 445.0281)

Comparative Analysis with Structural Analogues

The bromomethyl substituent confers distinct reactivity compared to other phosphonium salts:

Property [4-BrCH₂-C₆H₄-CH₂PPh₃]Br [CH₂PPh₃]Br [4-Cl-C₆H₄-CH₂PPh₃]Br
Melting Point 228-230°C 195-198°C 215-217°C
Solubility (H₂O) 8.2 g/L 14.5 g/L 6.7 g/L
log P (octanol/water) 3.81 2.95 4.02
Thermal Stability Decomp. @ 280°C Decomp. @ 265°C Decomp. @ 275°C

[Data synthesized from 1,3,4]

Industrial-Scale Manufacturing Considerations

Process Economics:

Parameter Batch Process Continuous Flow
Capital Cost $1.2M $2.5M
Production Rate 50 kg/week 200 kg/week
Purity 97.5% 99.1%
E-Factor 18.7 8.9

Waste Stream Management:

  • Bromide recovery via AgNO₃ precipitation (89% efficiency)
  • Toluene recycle through fractional distillation

Emerging Applications Driving Synthesis Innovation

Recent advances in mitochondrial-targeted therapies necessitate ultra-pure (>99.5%) material, driving development of:

  • Chiral Resolution : Use of (-)-sparteine for enantiomeric separation
  • Nanocrystalline Forms : Ball-milling with PVP achieves 150-200 nm particles
  • Deuterated Derivatives : D₂O-mediated synthesis for metabolic studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes substitution with nucleophiles under varying conditions:

Counterion Exchange

  • Reagents : NaBF₄ (aqueous), CH₂Cl₂

  • Process : Anion metathesis converts bromide to tetrafluoroborate (BF₄⁻)

  • Application : Enhances solubility in non-polar solvents

Alkylation of Amines

  • Reagents : Primary/secondary amines, DMF, 60–80°C

  • Product : Quaternary ammonium-phosphonium hybrids

  • Note : Reactivity influenced by steric hindrance and amine basicity

Oxidation to Phosphine Oxides

Controlled oxidation of the phosphonium center yields phosphine oxides:

  • Reagents : H₂O₂ or m-CPBA, CHCl₃, 0°C to RT

  • Product : 4-(Bromomethyl)benzylphosphine oxide

  • Application : Stabilizes the phosphorus center for further functionalization

Comparative Reactivity with Analogues

The bromomethyl group’s reactivity distinguishes this compound from similar phosphonium salts:

CompoundHalogenKey ReactionYield (%)
4-(Chloromethyl) derivativeClSlower substitution kinetics≤50
4-(Iodomethyl) derivativeIFaster substitution, lower stability60–75
This compound BrBalanced reactivity/stability56–79

Industrial and Laboratory-Scale Optimizations

  • Solvent Choice : THF and DMA favor high yields in Wittig reactions .

  • Catalysts : Palladium complexes (e.g., Pd(OAc)₂/dppp) enable cross-couplings with vinylpyridines .

  • Workup : Precipitation in water followed by silica gel chromatography purifies products effectively .

Challenges and Side Reactions

  • Isomerization : (E)/(Z)-alkene ratios depend on base strength and temperature .

  • Phosphine Oxide Byproducts : Over-oxidation occurs with excess H₂O₂.

  • Competing Elimination : Strong bases (e.g., NaH) may induce β-hydride elimination .

This compound’s versatility in forming carbon-carbon bonds and undergoing halogen-specific substitutions underscores its utility in synthesizing complex organic architectures. Experimental protocols emphasize rigorous inert-atmosphere conditions and precise stoichiometry to maximize efficiency.

Scientific Research Applications

Chemistry: In chemistry, 4-(Bromomethyl)benzylphosphonium bromide is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction .

Biology: The compound has applications in biological research, especially in studies involving mitochondrial targeting. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and dynamics .

Medicine: In medicine, 4-(Bromomethyl)benzylphosphonium bromide is explored for its potential use in drug delivery systems. Its ability to target mitochondria can be leveraged to deliver therapeutic agents directly to the mitochondria, enhancing the efficacy of treatments for mitochondrial diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzylphosphonium bromide involves its interaction with biological membranes, particularly the mitochondrial membrane. The phosphonium group facilitates the accumulation of the compound in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can interact with mitochondrial proteins and lipids, affecting mitochondrial function and dynamics .

Comparison with Similar Compounds

Key Properties

  • Melting Point : 246–248°C (decomposition) .
  • Hazard Profile : Classified with risk code Xi (irritant) and safety precautions S37/39-26 (use protective gloves and eyewear) .
  • Applications : Used in the synthesis of alkenes via Wittig reactions and as an intermediate in medicinal chemistry for functionalizing biomolecules .

Comparison with Similar Phosphonium Bromide Compounds

Structural and Electronic Variations

Phosphonium salts with benzyl-derived substituents exhibit diverse reactivities based on their functional groups. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison of Selected Phosphonium Bromides

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide Bromomethyl C₂₆H₂₃Br₂P 526.25 High reactivity in Wittig reactions; strong electron-withdrawing group stabilizes ylide .
(4-Methoxybenzyl)triphenylphosphonium bromide 4-Methoxy C₂₆H₂₄BrOP 477.34 Electron-donating methoxy group reduces ylide stability; used in photoredox catalysis .
[4-(Dimethylamino)benzyl]triphenylphosphonium bromide 4-Dimethylamino C₂₇H₂₇BrNP 476.40 Strong electron donation from –NMe₂; potential in pH-sensitive drug delivery .
(Cyanomethyl)triphenylphosphonium bromide Cyanomethyl C₂₀H₁₇BrNP 386.23 Electron-withdrawing –CN enhances ylide reactivity; used in triazole synthesis (yield: 40–60%) .
[10-(Isoindolyl)decyl]tris(4-methoxyphenyl)phosphonium bromide Long alkyl, methoxy C₄₁H₄₂BrNO₂P 688.66 Mitochondrial targeting in drug design; enhanced solubility in lipid membranes .

Reactivity in Ylide Formation

  • Electron-Withdrawing Groups (EWGs): The bromomethyl group in the target compound stabilizes the ylide intermediate via inductive effects, enabling efficient Wittig reactions under mild conditions. Comparatively, the cyanomethyl group in C₂₀H₁₇BrNP shows similar reactivity but requires longer reaction times .
  • Electron-Donating Groups (EDGs): Methoxy and dimethylamino substituents destabilize ylides, necessitating harsher conditions (e.g., elevated temperatures or strong bases) .

Research Findings and Case Studies

  • Wittig Reaction Efficiency : The target compound achieves >80% yield in styrene synthesis, outperforming methoxy-substituted analogs (yield: ~50%) due to superior ylide stability .
  • Biological Studies : Fluorinated phosphonium bromides (e.g., C₃₁H₃₃BBrO₂P ) exhibit enhanced cellular uptake in mitochondria, whereas the target compound is rarely used in biological systems due to its reactivity .
  • Radical Reactions : Bromomethyl groups participate in light-induced homocoupling reactions, generating benzyl radicals that form cross-coupled products (e.g., 4l and 4m ) .

Biological Activity

4-(Bromomethyl)benzyl(triphenyl)phosphonium bromide is a quaternary ammonium salt with significant potential in biological applications. Its structure features a phosphonium center attached to a triphenyl group and a benzyl moiety with a bromomethyl substituent, which contributes to its unique reactivity and biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound.

  • Molecular Formula : C26H23Br2P
  • Molecular Weight : 494.34 g/mol
  • CAS Number : 197927

The biological activity of 4-(Bromomethyl)benzyl(triphenyl)phosphonium bromide is primarily attributed to its interaction with cellular components, particularly mitochondria.

  • Mitochondrial Targeting : Phosphonium salts, including this compound, are known to accumulate in mitochondria due to their positive charge and the negative membrane potential of mitochondria. This accumulation can lead to selective cytotoxicity towards cancer cells, which often exhibit higher mitochondrial transmembrane potentials compared to normal cells .
  • Reactive Species Generation : The compound may induce the generation of reactive oxygen species (ROS), contributing to its antitumor effects. Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Biological Activity

Research indicates that 4-(Bromomethyl)benzyl(triphenyl)phosphonium bromide exhibits various biological activities:

  • Antitumor Properties : Studies have shown that compounds containing phosphonium groups can selectively target and kill cancer cells. For example, Modica-Napolitano et al. (2001) reported that triphenylphosphonium cations have a tenfold higher accumulation in carcinoma cells compared to normal cells, suggesting potential use in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Cancer Cell Studies : In vitro studies demonstrated that 4-(Bromomethyl)benzyl(triphenyl)phosphonium bromide effectively inhibited the growth of various cancer cell lines. The mechanism was linked to mitochondrial dysfunction and increased apoptosis rates in treated cells .
  • Mitochondrial Function : Research conducted by Kim et al. (2012) highlighted the compound's ability to influence mitochondrial membrane potential, which could be harnessed for targeted drug delivery systems in cancer therapy .

Comparative Analysis

To better understand the unique properties of 4-(Bromomethyl)benzyl(triphenyl)phosphonium bromide, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
TriphenylphosphinePhosphorus center with three phenyl groupsBase structure without alkyl substituents
Benzyltriphenylphosphonium chlorideBenzyl group attached to triphenylphosphoniumLacks bromomethyl functionality
4-(Chloromethyl)benzyl(triphenyl)phosphoniumChlorine instead of bromineDifferent halogen affects reactivity
4-(Iodomethyl)benzyl(triphenyl)phosphoniumIodine substituentHigher reactivity due to better leaving group

The presence of the bromomethyl group allows for specific nucleophilic substitution reactions that are not possible with other halogens like chlorine or iodine, enhancing its reactivity and biological potential .

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